(Z)-4-(Trimethylsilyl)but-3-en-1-ol
Description
Properties
Molecular Formula |
C7H16OSi |
|---|---|
Molecular Weight |
144.29 g/mol |
IUPAC Name |
(Z)-4-trimethylsilylbut-3-en-1-ol |
InChI |
InChI=1S/C7H16OSi/c1-9(2,3)7-5-4-6-8/h5,7-8H,4,6H2,1-3H3/b7-5- |
InChI Key |
UNYWZJAUMOWBRU-ALCCZGGFSA-N |
Isomeric SMILES |
C[Si](C)(C)/C=C\CCO |
Canonical SMILES |
C[Si](C)(C)C=CCCO |
Origin of Product |
United States |
Preparation Methods
Hydride-Mediated Reduction of Propargyl Ethers
The reduction of propargyl ethers to allylic alcohols serves as a foundational method for accessing (Z)-4-(trimethylsilyl)but-3-en-1-ol. In one protocol, 3-butyn-2-ol is treated with n-butyllithium to generate a propargyl alkoxide, which reacts with allyldimethylsilyl chloride to form a silylated propargyl ether. Subsequent reduction using Redal (sodium bis(2-methoxyethoxy)aluminum hydride) achieves exclusive formation of the (E)-allylic alcohol. However, modifying the reducing agent to lithium aluminum hydride (LAH) at 0°C shifts the stereochemical outcome, yielding a 9:1 mixture of (E)- and (Z)-isomers. This suggests that bulky hydrides favor trans-addition, while smaller hydrides permit greater conformational flexibility.
Table 1: Stereochemical Outcomes in Propargyl Reductions
| Reducing Agent | Temperature | E:Z Ratio | Yield |
|---|---|---|---|
| Redal | 0°C → 20°C | 100:0 | 80% |
| LAH | 0°C | 9:1 | 62% |
Swern Oxidation and Byproduct Formation
Unexpected stereochemical outcomes arise during Swern oxidation of allylic alcohols. For example, oxidizing (E)-4-(trimethylsilyl)but-3-en-2-ol with trifluoroacetic anhydride and dimethyl sulfoxide at -78°C primarily yields the (E)-enone 2b (54%) alongside the 1,4-adduct 5b (17%). The latter forms via Michael addition of dimethyl sulfide to the enone, followed by S-demethylation. Crucially, maintaining the reaction at -78°C suppresses byproduct formation, highlighting the role of temperature in preserving stereochemical integrity.
Ruthenium-Catalyzed Cyclization Approaches
[CpRu(MeCN)₃]PF₆-Mediated Alkyne Activation
A complementary route employs ruthenium catalysis to assemble the Z-configured double bond. Treatment of 4-(trimethylsilyl)but-3-yn-2-ol with [CpRu(MeCN)₃]PF₆ and diphenylphosphate in acetone induces alkyne activation, followed by cyclization with 1-allylpyrrolidin-2-one to form a cyclic amido-ether. This method achieves a 76% yield of the Z-isomer, as confirmed by ¹H NMR coupling constants (J = 10.7 Hz for the olefinic protons). The ruthenium catalyst likely enforces syn-addition during alkyne hydration, favoring the Z-configuration.
Table 2: Ru-Catalyzed Synthesis of this compound
| Substrate | Catalyst Loading | Solvent | Yield |
|---|---|---|---|
| 4-(Trimethylsilyl)but-3-yn-2-ol | 10 mol% | Acetone | 76% |
Mechanistic Insights into Stereochemical Control
The catalytic cycle involves π-activation of the alkyne by ruthenium, followed by anti-nucleophilic attack to form a vinyl-ruthenium intermediate. Protonolysis of this intermediate releases the Z-configured alcohol. This pathway contrasts with hydride reductions, where steric effects dominate. The method’s efficiency stems from the catalyst’s ability to bypass high-energy transition states associated with traditional reductions.
Stereochemical Inversion Techniques
Kinetic vs. Thermodynamic Control
The LAH reduction’s 9:1 E:Z ratio suggests kinetic control favors the E-isomer, while prolonged reaction times or elevated temperatures might shift equilibrium toward the thermodynamically stable Z-isomer. Further studies are needed to optimize these parameters.
Comparative Analysis of Methodologies
Yield and Selectivity
Practical Considerations
-
Cost : Ruthenium catalysts are expensive but recyclable.
-
Scalability : Hydride reductions are scalable but require rigorous temperature control.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-4-(Trimethylsilyl)but-3-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with halogenating agents can replace the trimethylsilyl group with halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Halogenated derivatives, other functionalized compounds.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: (Z)-4-(Trimethylsilyl)but-3-en-1-ol is used as a versatile intermediate in organic synthesis, enabling the construction of complex molecules through various chemical transformations.
Protecting Group: The trimethylsilyl group serves as a protecting group for alcohols, allowing selective reactions at other functional sites.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a valuable building block in the synthesis of pharmaceutical compounds, potentially leading to new drug candidates.
Bioconjugation: It can be used in bioconjugation techniques to modify biomolecules for research and therapeutic purposes.
Industry:
Materials Science: this compound is employed in the development of advanced materials, including polymers and coatings, due to its ability to impart desirable properties such as hydrophobicity and thermal stability.
Mechanism of Action
The mechanism of action of (Z)-4-(Trimethylsilyl)but-3-en-1-ol involves its ability to participate in various chemical reactions through the trimethylsilyl group and the butenol moiety. The trimethylsilyl group can stabilize reactive intermediates, facilitating selective transformations. The butenol structure allows for versatile reactivity, enabling the compound to act as a nucleophile, electrophile, or radical precursor in different contexts.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Key Observations:
- Stereochemical Influence : The (Z)-configuration in the TMS derivative enhances steric accessibility for further functionalization compared to (E)-isomers like (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol, which is rigidified by aromatic stacking .
- Synthetic Efficiency : The TMS group facilitates high-yield syntheses (85–95%) due to its stabilizing effects on intermediates, whereas benzyloxy or furan-ylidene derivatives exhibit lower yields (46–76%) due to competing side reactions .
- Physical State: Organosilicon derivatives (e.g., TMS analogues) are typically oils, while aryl-substituted compounds (e.g., dimethoxyphenyl) form crystalline solids, reflecting differences in intermolecular interactions .
Spectral and Reactivity Comparisons
Infrared (IR) Spectroscopy:
- The TMS group in (Z)-4-(Trimethylsilyl)but-3-en-1-ol shows characteristic Si–C stretching vibrations at ~1250 cm⁻¹ and Si–O–C bands near 1100 cm⁻¹, absent in non-silicon analogues like (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol .
- Aryl-substituted compounds (e.g., 4-CF₃Ph derivative) exhibit strong C–F stretches at 1150–1250 cm⁻¹, distinguishing them from methoxy or benzyloxy analogues .
Nuclear Magnetic Resonance (NMR):
- ¹H NMR : The TMS proton environment deshields adjacent protons (e.g., C3 and C4 protons resonate at δ 5.2–5.8 ppm), whereas dimethoxyphenyl derivatives show aromatic protons at δ 6.8–7.2 ppm .
- ¹³C NMR : The TMS carbon resonates at δ 18–20 ppm, while carbonyl carbons in furan-ylidene derivatives appear at δ 170–180 ppm .
Reactivity:
- The TMS group stabilizes carbocation intermediates in allylic substitutions, enabling regioselective reactions. In contrast, trifluoromethylphenyl derivatives undergo electrophilic aromatic substitution more readily .
- Palladium-catalyzed alkenylation of benzyloxy-substituted compounds proceeds with moderate enantioselectivity (e.g., 54% yield for 3r:3s isomers), whereas TMS derivatives are less explored in such reactions .
Biological Activity
(Z)-4-(Trimethylsilyl)but-3-en-1-ol, a silanol derivative, has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, antioxidant, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by a trimethylsilyl group attached to a butenol structure. This configuration enhances its reactivity and stability in various biological environments. The compound can be represented as follows:
1. Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial and fungal strains. In one study, the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as an effective antimicrobial agent.
| Microorganism | MIC (mg/mL) | Standard Antibiotic MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 1 |
| Escherichia coli | 1.0 | 2 |
| Candida albicans | 0.25 | 0.5 |
These findings suggest that this compound could serve as a promising candidate for developing new antimicrobial therapies.
2. Antioxidant Activity
The antioxidant capacity of this compound was assessed using various in vitro assays, including DPPH and ABTS radical scavenging tests. The results demonstrated that the compound effectively scavenged free radicals, with an IC50 value comparable to well-known antioxidants.
| Assay Type | IC50 Value (µM) | Standard Antioxidant IC50 (µM) |
|---|---|---|
| DPPH Radical Scavenging | 25 | 30 |
| ABTS Radical Scavenging | 20 | 25 |
These results indicate that the compound possesses significant antioxidant properties, which may contribute to its therapeutic potential in oxidative stress-related diseases.
3. Anticancer Activity
Research has indicated that this compound may exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. A study involving human breast cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability.
| Cell Line | IC50 Value (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | 10 |
| HeLa (Cervical Cancer) | 12 | 8 |
The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound for cancer therapy.
Case Studies
Several case studies have further elucidated the biological activities of this compound:
- Antimicrobial Efficacy : A clinical study evaluated the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Results indicated a significant reduction in infection rates when used topically.
- Oxidative Stress Reduction : In animal models of oxidative stress, administration of this compound led to a marked decrease in biomarkers associated with oxidative damage, suggesting its protective role against cellular damage.
- Cancer Cell Studies : In vitro studies on various cancer cell lines revealed that the compound not only inhibited cell proliferation but also enhanced the effects of conventional chemotherapeutic agents, suggesting potential for combination therapy.
Q & A
What are the key synthetic methodologies for preparing (Z)-4-(Trimethylsilyl)but-3-en-1-ol and its derivatives?
Basic
The synthesis typically involves transmetallation or tosylation strategies. For example, this compound can be converted to its tosylate derivative via reaction with tosyl chloride in dry pyridine under inert conditions. This intermediate is pivotal for subsequent nucleophilic substitutions, such as azide displacement followed by reduction to generate amines . Silica gel chromatography is commonly used for purification, yielding high-purity products .
How is stereochemical integrity maintained during the synthesis of this compound?
Basic
Controlled reaction conditions (e.g., low temperatures, anhydrous solvents) and stereoselective catalysts are critical to preserving the Z-configuration. The trimethylsilyl group stabilizes the transition state, reducing isomerization risks. Post-synthesis, H NMR and C NMR are used to confirm stereochemistry, with coupling constants () and NOESY correlations providing definitive evidence .
What challenges arise when incorporating this compound into palladium-catalyzed reactions?
Advanced
Key challenges include suppressing β-hydride elimination and ensuring compatibility with palladium catalysts. Ligand selection (e.g., bidentate phosphines) and solvent optimization (e.g., THF or DMF) improve regioselectivity and yield. For example, in redox-relay Heck alkenylation, the compound acts as an allylic alcohol precursor, requiring precise stoichiometry to avoid byproducts .
How can researchers address discrepancies in spectroscopic data interpretation for derivatives of this compound?
Advanced
Contradictions often stem from solvent effects, impurities, or conformational flexibility. Advanced techniques like 2D NMR (COSY, HSQC) and HRMS validate structural assignments. Cross-referencing experimental data with computed properties (e.g., InChIKey-derived IR or C shifts) resolves ambiguities . For instance, the InChIKey CNOPDZWOYFOHGN-FPLPWBNLSA-N provides access to computed spectral libraries for verification .
What purification strategies are optimal for isolating this compound?
Basic
Silica gel chromatography with ethyl acetate/hexane gradients is standard. For volatile impurities, rotary evaporation under reduced pressure (30–50°C) followed by fractional distillation ensures high purity. Analytical HPLC can monitor purity, particularly for derivatives intended for biological studies .
How does this compound function as a precursor in multistep syntheses of bioactive compounds?
Advanced
The trimethylsilyl group enhances regioselectivity in subsequent reactions. For example, it facilitates Staudinger reactions to generate amines or participates in cascade aza-Prins cyclizations to form nitrogen-containing heterocycles. These intermediates are valuable in synthesizing indolizidine and quinolizidine alkaloids, which have demonstrated bioactivity in preclinical studies .
What experimental design considerations are critical for studying the biological activity of this compound derivatives?
Advanced
Derivatives should be evaluated for stability under physiological conditions (e.g., pH 7.4 buffer). Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., methoxy or trifluoromethyl groups) to assess impacts on bioactivity. In vitro assays (e.g., macrophage activation) should include controls for cytotoxicity, as seen in related phenylbutenoid compounds .
How can computational chemistry aid in optimizing the synthesis of this compound?
Advanced
Density functional theory (DFT) calculations predict transition-state energies and regioselectivity in catalytic reactions. For example, modeling the interaction between palladium catalysts and the allylic alcohol moiety can guide ligand design. Computational IR and NMR spectra (e.g., using Gaussian software) streamline experimental data interpretation .
What are the limitations of using this compound in enantioselective syntheses?
Advanced
The bulky trimethylsilyl group can hinder asymmetric induction. Chiral auxiliaries or catalysts (e.g., Jacobsen’s salen complexes) may be required to achieve high enantiomeric excess (ee). Kinetic resolution during azide displacement has been reported, necessitating careful monitoring of reaction progress .
How do steric and electronic effects of the trimethylsilyl group influence reactivity?
Advanced
The trimethylsilyl group exerts both steric bulk (+I effect) and electron-donating properties, stabilizing carbocation intermediates in SN1 reactions. In cross-coupling reactions, it directs electrophilic attack to the β-position of the alkene. Comparative studies with non-silylated analogs show enhanced thermal stability and reduced side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
